molecular formula C10H14N2O B15130745 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-4-ol

3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B15130745
M. Wt: 178.23 g/mol
InChI Key: QJXPXNZHNRFPCE-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both an aminomethyl group and a hydroxyl group in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzylamine with an aldehyde or ketone followed by cyclization can yield the desired compound. The reaction conditions typically involve heating the mixture in the presence of a catalyst such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-(Formylmethyl)-1,2,3,4-tetrahydroquinolin-4-ol.

    Reduction: Formation of 3-(Aminomethyl)-1,2,3,4-tetrahydroquinoline.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure but lacking the aminomethyl and hydroxyl groups.

    3-(Aminomethyl)-1,2,3,4-tetrahydroquinoline: Similar structure but without the hydroxyl group.

    4-Hydroxyquinoline: Similar structure but without the aminomethyl group.

Uniqueness

3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-4-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(aminomethyl)-1,2,3,4-tetrahydroquinolin-4-ol

InChI

InChI=1S/C10H14N2O/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13/h1-4,7,10,12-13H,5-6,11H2

InChI Key

QJXPXNZHNRFPCE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C2N1)O)CN

Origin of Product

United States

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